molecular formula C₁₆H₁₉D₆NO₂ B1147561 D,L-O-Desmethyl Venlafaxine-d6 CAS No. 1020719-35-0

D,L-O-Desmethyl Venlafaxine-d6

Cat. No.: B1147561
CAS No.: 1020719-35-0
M. Wt: 269.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-O-Desmethyl Venlafaxine-d6, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₉D₆NO₂ and its molecular weight is 269.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolite Monitoring for Therapeutic Drug Management : The metabolism of venlafaxine to O-desmethylvenlafaxine (ODV) is influenced by the CYP2D6 enzyme, with studies suggesting that serum levels of venlafaxine and ODV could be predictive of therapeutic response and used to adjust dosing for better clinical outcomes (Veefkind, Haffmans, & Hoencamp, 2000).

  • Genetic Influence on Drug Metabolism : Research demonstrates how CYP2D6 polymorphisms affect the disposition of venlafaxine and its metabolites, indicating the importance of genetic testing for personalized medicine (Kingbäck et al., 2012).

Analytical Method Development

  • Development of Analytical Methods : Studies have developed and validated methods for the determination of venlafaxine and ODV in biological samples, facilitating pharmacokinetic studies and therapeutic drug monitoring (Dubey et al., 2013).

Pharmacogenomics

  • Impact of CYP2D6 and CYP2C19 Genotypes : Combined genotyping for CYP2D6 and CYP2C19 can predict serum concentrations of venlafaxine and ODV more accurately than considering CYP2D6 alone, highlighting the role of pharmacogenomics in dosing and efficacy (Kringen et al., 2020).

Mechanism of Action

Target of Action

D,L-O-Desmethyl Venlafaxine-d6 is a deuterated metabolite of Venlafaxine . Venlafaxine is a derivative of phenylethylamine which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . It is also reported to be a weak inhibitor of dopamine reuptake .

Mode of Action

Venlafaxine sequentially inhibits serotonin and norepinephrine reuptake, such that serotonin reuptake is initially inhibited, followed by norepinephrine reuptake inhibition . At its minimal effective dose in depression (75 mg/d), venlafaxine acts as a selective 5-HT reuptake inhibitor .

Biochemical Pathways

The metabolism of venlafaxine occurs by the cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic pathways play a crucial role in the action of this compound.

Pharmacokinetics

The formation of O-desmethylvenlafaxine is catalyzed by the enzyme CYP2D6 . A high ratio of venlafaxine to O-desmethylvenlafaxine is a marker of low CYP2D6 activity . Other hepatic enzymes (CYP3A4, CYP2C19, and CYP2C9) metabolize venlafaxine and O-desmethylvenlafaxine to minor, less active metabolites .

Result of Action

The result of the action of this compound is the facilitation of neurotransmission within the central nervous system via the inhibition of the reuptake of serotonin and norepinephrine . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting a therapeutic effect in conditions such as depression .

Action Environment

The activity of drug-metabolizing enzymes (DME), assessed by a phenotypic approach, can influence the concentrations of Venlafaxine and O-desmethylvenlafaxine, and thus the efficacy and tolerance of Venlafaxine . Environmental factors such as diet, co-administered drugs, and genetic polymorphisms can affect the activity of these enzymes and therefore the pharmacokinetics and pharmacodynamics of this compound .

Biochemical Analysis

Biochemical Properties

D,L-O-Desmethyl Venlafaxine-d6 plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which metabolizes Venlafaxine to produce this compound . This interaction is crucial for understanding the metabolic pathways and the pharmacological effects of Venlafaxine.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it blocks the presynaptic reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action enhances neurotransmission and is associated with the antidepressant effects of Venlafaxine and its metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the serotonin and norepinephrine transporters, inhibiting their reuptake into presynaptic neurons . This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound is a weak inhibitor of dopamine reuptake, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its activity over extended periods, although its effects on cellular function may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by increasing serotonin and norepinephrine levels. At higher doses, it may cause toxic or adverse effects, such as increased heart rate and blood pressure . These threshold effects are essential for determining the safe and effective dosage range for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts Venlafaxine to this compound . This pathway is crucial for understanding the pharmacokinetics of Venlafaxine and its metabolites. Additionally, the compound interacts with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions are essential for understanding the compound’s pharmacokinetics and its effects on different tissues.

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-RUJHVMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.